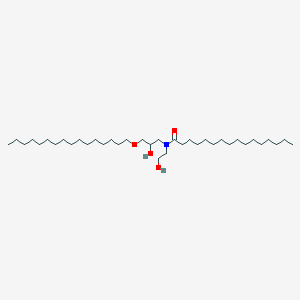
Hexadecanamide, N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)-
説明
Hexadecanamide, N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)-, commonly known as HXEH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HXEH is a fatty acid amide derivative that is synthesized through a simple and efficient method.
科学的研究の応用
HXEH has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. HXEH has also been studied for its potential use as a surfactant, emulsifier, and lubricant in various industrial applications.
作用機序
HXEH exerts its biological effects through the activation of the peroxisome proliferator-activated receptor (PPAR). PPAR is a nuclear receptor that plays a crucial role in regulating various physiological processes, including lipid metabolism, inflammation, and cell proliferation. HXEH acts as a PPAR agonist, which results in the activation of downstream signaling pathways that lead to its biological effects.
Biochemical and Physiological Effects:
HXEH has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. HXEH has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, HXEH has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the main advantages of using HXEH in lab experiments is its ease of synthesis and cost-effectiveness. HXEH can be synthesized in large quantities, which makes it ideal for use in various scientific research applications. However, one of the limitations of using HXEH in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the study of HXEH. One potential area of research is the development of HXEH-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of HXEH and its downstream signaling pathways. Finally, research is needed to optimize the synthesis method of HXEH to improve its solubility and other physical properties.
Conclusion:
In conclusion, HXEH is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a simple and efficient method and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. HXEH acts as a PPAR agonist and exerts its biological effects through downstream signaling pathways. While there are some limitations to using HXEH in lab experiments, its ease of synthesis and cost-effectiveness make it an attractive compound for further study.
合成法
HXEH is synthesized through a simple and efficient method that involves the reaction of hexadecanol, glycidol, and ethanolamine. The reaction takes place under mild conditions and produces high yields of HXEH. The synthesis method is cost-effective and can be easily scaled up for industrial production.
特性
IUPAC Name |
N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-35-36(40)34-38(31-32-39)37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,39-40H,3-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFCQQOYJMKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869531 | |
| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110483-07-3 | |
| Record name | Sphingolipid E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110483-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingolipid E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110483073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-hexadecyloxy-2-hydroxyprop-1-yl)-N-(2-hydroxyethyl)palmitamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL PALMITYL OXYHYDROXYPROPYL PALMITAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISA73Z2140 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)





![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)




